Magnesium glycerophosphate (CAS 927-20-8) is a highly soluble, organic magnesium salt of glycerophosphoric acid. In industrial and scientific procurement, it is primarily valued for its dual-nutrient profile—delivering both bioavailable magnesium and an organic phosphate group[1]. Unlike standard inorganic magnesium sources, this compound exhibits a distinct pH-dependent dissolution profile that minimizes osmotic water retention in the gastrointestinal tract, making it a highly specified choice for high-dose nutritional formulations[1]. Furthermore, its organic phosphate moiety serves as an excellent substrate for alkaline phosphatase, driving its increasing adoption as a critical precursor in the synthesis of mineralized hydrogels and osteoblast differentiation media for bone tissue engineering [2].
Substituting magnesium glycerophosphate with cheaper inorganic alternatives like magnesium oxide drastically reduces bioavailability due to poor solubility, requiring massive formulation overages that exacerbate gastrointestinal distress [1]. Conversely, using highly soluble organic alternatives like magnesium citrate or magnesium sulfate introduces a strong osmotic laxative effect, limiting the maximum tolerable dose in clinical formulations [1]. In biomaterial applications, such as chitosan hydrogel synthesis, utilizing standard magnesium chloride alongside sodium beta-glycerophosphate fails to provide the coordinated, single-molecule delivery of both Mg2+ (for osteoblast stimulation) and phosphate (for enzymatic mineralization), complicating formulation kinetics and reducing the biomimetic quality of the resulting scaffold [2].
In vitro and in vivo studies evaluating the bioaccessibility of magnesium supplements demonstrate that magnesium glycerophosphate significantly outperforms inorganic baselines [1]. Research utilizing the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) confirms that organic salts like magnesium glycerophosphate achieve near-complete dissolution and higher absorption efficiency in the small intestine compared to magnesium oxide [2]. In human trials, formulations incorporating magnesium glycerophosphate yielded a significantly greater maximal increase in serum magnesium and a larger total area under the curve (AUC) than pure magnesium oxide, which suffers from poor solubility and high fecal excretion rates (up to 85%)[1].
| Evidence Dimension | Small intestine absorption efficiency and serum Mg AUC |
| Target Compound Data | High bioaccessibility with rapid, complete dissolution at intestinal pH |
| Comparator Or Baseline | Magnesium oxide (Only ~15% absorption, 85% fecal excretion) |
| Quantified Difference | Significantly greater maximal serum Mg increase and AUC for the glycerophosphate-containing formulation |
| Conditions | In vitro SHIME® model and in vivo human serum tracking over 6 hours |
Allows formulators to achieve target serum magnesium levels without relying on extreme dosing overages that cause formulation bulk and GI distress.
A primary limitation of magnesium citrate, sulfate, and oxide is their propensity to form large hydration shells in the acidic environment of the stomach, increasing their molecular volume by up to 400X[1]. This bound water travels through the GI tract, creating an osmotic gradient that induces a strong laxative effect[2]. Magnesium glycerophosphate, bound at two points (glycerol and phosphoric acid), resists this early hydration and primarily dissolves at the higher pH of the small intestine [1]. This delayed, targeted dissolution prevents the osmotic water retention associated with citrate and oxide, resulting in the lowest laxative effect among common magnesium salts [2].
| Evidence Dimension | Osmotic water retention and laxative induction |
| Target Compound Data | Intestinal-pH dissolution with minimal hydration shell formation |
| Comparator Or Baseline | Magnesium citrate / Magnesium oxide (Stomach-pH dissolution leading to massive hydration shells and osmotic diarrhea) |
| Quantified Difference | Drastically reduced osmotic gradient and laxative side effects |
| Conditions | Gastrointestinal transit and pH-dependent dissolution profiling |
Enables the development of high-dose clinical magnesium therapies and premium supplements that ensure patient compliance by eliminating digestive side effects.
In the development of thermosensitive, injectable chitosan hydrogels for bone regeneration, sodium beta-glycerophosphate (Na-β-GP) is the standard neutralizing and mineralizing agent [1]. However, substituting Na-β-GP with magnesium glycerophosphate (Mg-GP) introduces Mg2+—a critical ion found in natural bone at ~0.47% w/w—directly into the polymer network [1]. Studies show that incorporating Mg-GP (yielding 0.11% w/w elemental Mg) maintains the hydrogel's mineralizability via alkaline phosphatase (ALP) while simultaneously providing the Mg2+ necessary to stimulate the adhesion and proliferation of MG63 osteoblast-like cells[1].
| Evidence Dimension | Osteoblast cytocompatibility and hydrogel mineralizability |
| Target Compound Data | Chitosan/Na-β-GP/Mg-GP hydrogel (Maintains ALP mineralization, enhances MG63 cell adhesion) |
| Comparator Or Baseline | Chitosan/Na-β-GP hydrogel (Lacks Mg2+ osteo-stimulatory signaling) |
| Quantified Difference | Delivery of 0.11% w/w elemental Mg directly coupled with the phosphate mineralization substrate |
| Conditions | Thermosensitive injectable chitosan hydrogels seeded with MG63 osteoblast-like cells |
Provides a dual-functional precursor for biomaterial engineers, streamlining the synthesis of biomimetic scaffolds that actively promote bone tissue regeneration.
Procured for high-dose magnesium formulations targeting metabolic health or neurological support, where maximum intestinal absorption and the absence of osmotic gastrointestinal disruption are strictly required[1].
Utilized as a dual-action neutralizing and mineralizing agent in chitosan-based scaffolds for bone tissue engineering, providing both the phosphate substrate for alkaline phosphatase and the Mg2+ ions for osteoblast stimulation[2].
Selected for specialized cell culture applications where a highly soluble, bioavailable source of both magnesium and organic phosphorus is needed to drive cellular mineralization assays without altering media osmolarity [2].
Irritant